molecular formula C14H14FN3O B2657641 2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide CAS No. 2097882-69-2

2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide

Cat. No.: B2657641
CAS No.: 2097882-69-2
M. Wt: 259.284
InChI Key: TZGNSNLUBLMCQW-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is a synthetic small molecule designed for research applications, incorporating both a fluorophenyl and a methylpyrimidine moiety. These structural features are commonly associated with compounds that exhibit significant biological activity. Researchers may be particularly interested in this compound for projects in oncology and metabolic diseases. Structurally related 2-(4-fluorophenyl)acetamide derivatives have demonstrated potent cytotoxic effects in scientific studies, showing activity against cancer cell lines such as prostate carcinoma (PC3) and breast cancer (MCF-7) . Furthermore, the 6-methylpyrimidine component is a key scaffold in medicinal chemistry. Pyrimidine derivatives are widely investigated for their diverse pharmacological properties, including potential as antidiabetic agents through the inhibition of enzymes like α-amylase and α-glucosidase . The presence of the 4-fluorophenyl group may enhance the molecule's ability to interact with biological targets and can improve its metabolic stability and cell membrane permeability . This combination of structural elements makes this compound a valuable compound for researchers screening for new therapeutic agents, studying structure-activity relationships (SAR), and investigating mechanisms of action in various disease models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-10-6-13(18-9-17-10)8-16-14(19)7-11-2-4-12(15)5-3-11/h2-6,9H,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGNSNLUBLMCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide typically involves the reaction of 4-fluoroaniline with 6-methyl-4-pyrimidinemethanol in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core structure aligns with several acetamide derivatives reported in crystallographic and pharmacological studies. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Fluorophenyl, 6-methylpyrimidin-4-ylmethyl C₁₄H₁₄FN₃O 259.28 Fluorophenyl enhances lipophilicity; pyrimidine may enable kinase interactions.
N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide (CID-49671233) 4-Fluorophenyl, pyridazinyl, oxopyrimidinyl C₁₈H₁₇FN₄O₃ 356.36 Dual heterocyclic system (pyridazine + pyrimidine) for multi-target interactions.
N-(4-Chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide 4-Chlorophenyl, thienopyrimidinyl C₂₁H₁₆ClN₃OS₂ 433.95 Thienopyrimidine core for enhanced π-stacking; chloro substituent increases electronegativity.
2-(4-(7-Chloroquinolin-4-yl)piperazine-1-yl)-N-(4-fluorophenyl)acetamide (A7) 4-Fluorophenyl, chloroquinolinyl, piperazinyl C₂₁H₁₉ClFN₃O 399.85 Chloroquinoline-piperazine hybrid for antiparasitic activity.
Aceperone (N-((1-(4-(4-Fluorophenyl)-4-oxobutyl)-4-phenyl-4-piperidinyl)methyl)acetamide) 4-Fluorophenyl, piperidinyl, phenyl C₂₇H₃₁FN₂O₂ 434.55 Neuroleptic applications; extended alkyl chain for CNS penetration.

Key Observations :

  • Fluorine vs. Chlorine Substitution : The 4-fluorophenyl group in the target compound offers higher metabolic stability compared to 4-chlorophenyl analogs (e.g., ), as fluorine’s smaller atomic radius reduces steric hindrance while maintaining electronegativity .
  • Heterocyclic Moieties: The pyrimidine ring in the target compound contrasts with thienopyrimidine () or quinoline () systems. Pyrimidines are often associated with kinase inhibition, while thienopyrimidines enhance DNA intercalation .
  • Pharmacological Targets : CID-49671233 () and A7 () were prioritized in molecular docking studies for enzyme inhibition, suggesting the target compound’s pyrimidine group may similarly target ATP-binding pockets.

Biological Activity

2-(4-fluorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide, identified by its CAS number 2097882-69-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₄FN₃O
  • Molecular Weight : 259.28 g/mol
  • Structure : The compound features a fluorophenyl group and a pyrimidinyl moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. Research indicates that derivatives of pyrimidine compounds exhibit significant inhibitory effects against viral polymerases, suggesting that similar mechanisms may apply to this compound. For instance, compounds with similar structures have shown IC₅₀ values in the low micromolar range against Hepatitis C virus (HCV) NS5B polymerase .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. The exact mechanism remains under investigation, but preliminary data suggest that it may interact with cellular receptors or enzymes critical for tumor growth .

The proposed mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
  • Receptor Modulation : It could modulate receptor activity, influencing downstream signaling pathways related to cell growth and apoptosis.
  • Interaction with Nucleic Acids : Similar compounds have shown the ability to bind nucleic acids, which could disrupt viral replication processes.

Study 1: Antiviral Efficacy

A study published in MDPI explored various N-heterocycles as antiviral agents. It was found that structural modifications similar to those present in this compound resulted in enhanced binding affinity to viral targets, leading to increased antiviral efficacy .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving multiple cancer cell lines, this compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity was quantified using IC₅₀ values, which indicated a promising therapeutic index for further development .

Data Table: Biological Activity Summary

Activity TypeAssessed EffectReference
AntiviralInhibitory effect on HCV NS5B
AnticancerInduction of apoptosis in cancer cells
CytotoxicitySelective toxicity towards cancer cells

Q & A

Q. How to prioritize analogs for preclinical development?

  • Methodological Answer : Tiered screening: (1) In vitro potency (IC₅₀ < 1 µM), (2) selectivity (≥10-fold vs. related targets), (3) ADMET (CYP inhibition, hERG liability). Machine learning models (e.g., Random Forest) rank compounds based on multiparameter optimization .

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